Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid structure
85740-98-3 structure
Product Name:4-Chloro-3-methoxybenzoic acid
كاس عدد:85740-98-3
وسط:C8H7ClO3
ميغاواط:186.592381715775
MDL:MFCD00269640
CID:90924
PubChem ID:2063378
Update Time:2025-10-24

4-Chloro-3-methoxybenzoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-Chloro-3-methoxybenzoic acid
    • 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
    • 4-Chloro-m-anisic Acid
    • Benzoic acid, 4-chloro-3-methoxy-
    • 3-methoxy-4-chlorobenzoic acid
    • 4-chloro-3-methoxy-benzoic Acid
    • PubChem4565
    • OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 3-Methoxy 4-Chloro Benzoic Acid
    • Benzoic acid,4-chloro-3-methoxy-
    • BBL104210
    • CL8115
    • STL558074
    • SBB008504
    • VZ28765
    • CM12590
    • AS027
    • 4-Chloro-3-methoxybenzoicacid
    • 4-Chloro-3-methoxybenzoic acid (ACI)
    • SB39077
    • C3304
    • J-515014
    • FS-2601
    • MFCD00269640
    • AC-26024
    • Z1741972864
    • CHEMBL1622754
    • DTXSID10366245
    • SY021858
    • 4-chloro-3-methoxy benzoic acid
    • DB-006758
    • EN300-93469
    • 4-Chloro-3-methoxybenzoic acid, AldrichCPR
    • CS-W019523
    • SCHEMBL411025
    • 85740-98-3
    • AKOS003307382
    • MDL: MFCD00269640
    • نواة داخلي: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
    • مفتاح Inchi: OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=C(OC)C(Cl)=CC=1)O

حساب السمة

  • نوعية دقيقة: 186.00800
  • النظائر كتلة واحدة: 186.008
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 2
  • تعقيدات: 172
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2.4
  • طوبولوجي سطح القطب: 46.5

الخصائص التجريبية

  • كثيف: 1.352
  • نقطة انصهار: 217.0 to 221.0 deg-C
  • نقطة الغليان: 325.4℃ at 760 mmHg
  • نقطة الوميض: 150.6°C
  • انكسار: 1.562
  • بسا: 46.53000
  • لوغب: 2.04680

4-Chloro-3-methoxybenzoic acid أمن المعلومات

4-Chloro-3-methoxybenzoic acid بيانات الجمارك

  • رمز النظام المنسق:2918990090
  • بيانات الجمارك:

    中国海关编码:

    2918990090

    概述:

    2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-3-methoxybenzoic acid الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RO390-1g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
1g
120.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RO390-5g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
5g
464.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RO390-200mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
200mg
50.0CNY 2021-08-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0342-5g
4-Chloro-3-methoxy-benzoic acid
85740-98-3 96%
5g
415.54CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0342-25g
4-Chloro-3-methoxy-benzoic acid
85740-98-3 96%
25g
1272.06CNY 2021-05-07
Fluorochem
065761-1g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
1g
£16.00 2022-03-01
Fluorochem
065761-5g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
5g
£41.00 2022-03-01
Fluorochem
065761-10g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
10g
£65.00 2022-03-01
Fluorochem
065761-25g
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
25g
£117.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153822-100g
4-Chloro-3-methoxybenzoic acid
85740-98-3 >98.0%(HPLC)
100g
¥3212.90 2023-09-03

4-Chloro-3-methoxybenzoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
المراجع
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4408-14

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
المراجع
Determination of absolute structure of (-)-oudemansin B
Akita, Hiroyuki; et al, Tetrahedron Letters, 1986, 27(44), 5397-400

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
المراجع
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
المراجع
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
المراجع
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
المراجع
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
1.2 Reagents: Sulfuric acid ;  acidified, rt
المراجع
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
المراجع
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
المراجع
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
المراجع
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs
Cantillana, T.; et al, Chemosphere, 2009, 76(6), 805-810

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
المراجع
Design and synthesis of a new series of highly potent RAF kinase-inhibiting triarylpyrazole derivatives possessing antiproliferative activity against melanoma cells
Khan, Mohammad Ashrafuddin; et al, Future Medicinal Chemistry, 2016, 8(18), 2197-2211

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ;  acidified, rt
المراجع
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
المراجع
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

طريقة الإنتاج 15

رد فعل الشرط
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
المراجع
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Zinc chloride
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
المراجع
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

4-Chloro-3-methoxybenzoic acid Raw materials

4-Chloro-3-methoxybenzoic acid Preparation Products

4-Chloro-3-methoxybenzoic acid الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
رقم الطلب:A10250
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 15:31
الأسعار ($):164.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
A10250
نقاء:99%
كمية:25g
الأسعار ($):164.0